3-Ethyl-4-fluorobenzonitrile

Solubility Lipophilicity Fluorination

Researchers developing TAS-116 (pimitespib) or HBV capsid assembly modulators require the precise 3-ethyl-4-fluoro substitution pattern. Non-fluorinated analogs (LogP 2.58 vs. 2.26) cannot replicate the pharmacokinetic profile mandated by patented synthetic routes. This compound resolves procurement bottlenecks for advanced pharmaceutical intermediates. • Key intermediate for TAS-116 (selective cytosolic HSP90α/β inhibitor, Phase II for GIST) and oxadiazepinone HBV capsid modulators • LogP 2.26 enables fine-tuned lipophilicity for oral bioavailability optimization • Water solubility 0.14 g/L informs tailored purification protocol development • White to off-white solid; ambient storage and shipping

Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
CAS No. 869299-63-8
Cat. No. B1443120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-fluorobenzonitrile
CAS869299-63-8
Molecular FormulaC9H8FN
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C#N)F
InChIInChI=1S/C9H8FN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3
InChIKeyRFLBKVBNVUDWDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-fluorobenzonitrile Procurement & Differentiation


3-Ethyl-4-fluorobenzonitrile (CAS 869299-63-8) is a fluorinated aromatic nitrile building block with the molecular formula C9H8FN and a molecular weight of 149.16 g/mol . It is a white to off-white solid primarily utilized as a key intermediate in the synthesis of pharmaceutical candidates targeting oncology and antiviral indications .

Analog Substitution Limitations for 3-Ethyl-4-fluorobenzonitrile


Substituting 3-ethyl-4-fluorobenzonitrile with a structurally similar benzonitrile derivative (e.g., 3-ethylbenzonitrile or 3-methyl-4-fluorobenzonitrile) is not scientifically valid due to quantifiable differences in physicochemical properties, synthetic utility in patent-protected drug candidates, and regulatory compliance requirements . The specific substitution pattern of an ethyl group at the 3-position and a fluorine atom at the 4-position yields a distinct solubility and lipophilicity profile (LogP 2.26 vs. 2.58 for non-fluorinated analog) [1] that is essential for the intended application in advanced pharmaceutical intermediates, such as the HSP90 inhibitor TAS-116 [2].

3-Ethyl-4-fluorobenzonitrile Differentiation Evidence


Water Solubility vs. Non-Fluorinated Analog

The substitution of a hydrogen with a fluorine atom significantly reduces water solubility. 3-Ethyl-4-fluorobenzonitrile has a calculated water solubility of 0.14 g/L at 25°C , whereas its non-fluorinated analog, 3-ethylbenzonitrile, exhibits a higher water solubility of approximately 0.310 g/L at 25°C (estimated) [1]. This 55% lower solubility can impact crystallization, extraction, and purification workflows.

Solubility Lipophilicity Fluorination

Lipophilicity (LogP) vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 4-position reduces the lipophilicity of the benzonitrile core. The LogP value for 3-ethyl-4-fluorobenzonitrile is 2.25978 [1], compared to 2.58 for the non-fluorinated analog 3-ethylbenzonitrile [2]. This decrease in LogP by approximately 0.32 units can influence membrane permeability and pharmacokinetic properties when the compound is incorporated into a drug scaffold.

LogP Lipophilicity Drug Design

Patent-Backed Intermediate for TAS-116 and HBV Therapies

3-Ethyl-4-fluorobenzonitrile is explicitly designated as an intermediate for the synthesis of the HSP90 inhibitor TAS-116 (pimitespib), a drug in clinical development for gastrointestinal stromal tumors [1]. Additionally, it is listed as a building block for oxadiazepinone derivatives patented as HBV capsid assembly modulators . In contrast, generic benzonitrile analogs are not specified in these same patent families, indicating a unique synthetic pathway requirement.

Pharmaceutical Intermediate HSP90 Inhibitor HBV Capsid Assembly Modulator

3-Ethyl-4-fluorobenzonitrile Validated Applications


HSP90 Inhibitor Synthesis for Oncology

3-Ethyl-4-fluorobenzonitrile is a key intermediate in the preparation of TAS-116 (pimitespib), a selective cytosolic HSP90α/β inhibitor currently in clinical development for gastrointestinal stromal tumors [1]. Procurement of this specific building block is essential for replicating the patented synthetic route and achieving the desired drug substance.

HBV Capsid Assembly Modulator Development

This compound is used as a building block in the synthesis of oxadiazepinone derivatives, which are patented as HBV capsid assembly modulators . Its specific substitution pattern contributes to the unique pharmacophore required for disrupting the HBV life cycle.

Preclinical ADME Optimization Studies

Due to its quantifiable LogP of 2.26 [2], 3-ethyl-4-fluorobenzonitrile provides a distinct lipophilicity profile compared to non-fluorinated analogs. This allows medicinal chemists to fine-tune the lipophilicity of lead candidates within a defined range to optimize oral bioavailability and metabolic stability.

Process Chemistry and Scale-Up Research

The lower water solubility of 0.14 g/L compared to non-fluorinated benzonitriles necessitates tailored extraction and crystallization conditions. This property makes the compound a relevant case study for developing robust, scalable purification methods in process research and development laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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